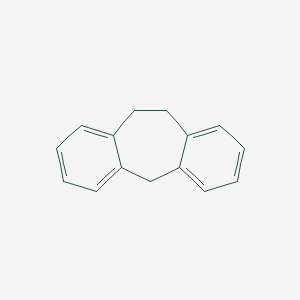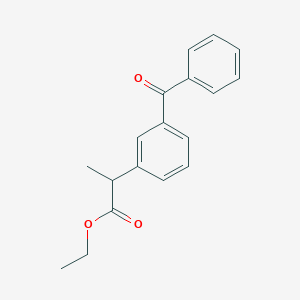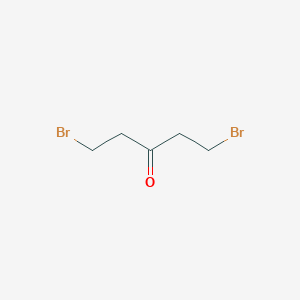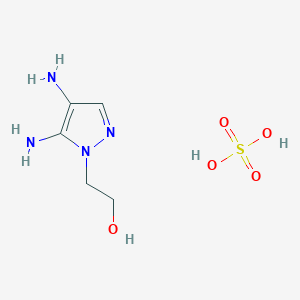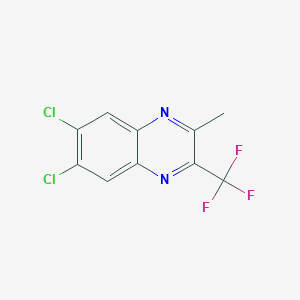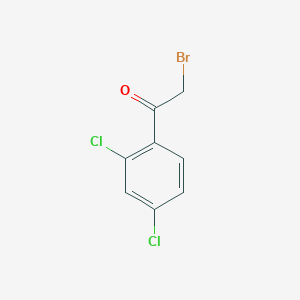
21S-Argatroban
Descripción general
Descripción
Argatroban is a synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use . It is a non-heparin anticoagulant shown to both normalize platelet count in patients with HIT and prevent the formation of thrombi .
Synthesis Analysis
The availability of Argatroban as a mixture of 21R and 21S-diastereoisomers, in a ratio of roughly 64:36, prompted researchers to design an efficient separation setup of the two epimers . The complete 1H and 13C NMR assignments are reported for the antithrombotic (21R)‐ and (21S)‐argatroban by 1D and 2D NMR experiments .Molecular Structure Analysis
The detailed structural analysis of the two diastereoisomers of Argatroban was pursued with particular attention on the easy interconverting half-chair of the tetrahydroquinoline system and its preferred conformation, which is determined by the configuration at C21 .Chemical Reactions Analysis
Argatroban is a direct thrombin inhibitor that binds avidly and reversibly to the catalytic site of thrombin . It does not require other cofactors to exert its antithrombotic action .Physical And Chemical Properties Analysis
Argatroban’s chemical physical features and intrinsic structural properties were investigated using Raman spectroscopy, powder X-ray diffraction (PXRD), single crystal X-ray diffraction, Fourier transform infrared (FTIR), spectroscopy thermogravimetric analysis (TGA) and solid-state nuclear magnetic resonance (SS-NMR) spectroscopy .Aplicaciones Científicas De Investigación
- Role of Argatroban : Recent studies have explored adding argatroban to IVT. Results suggest that argatroban as an add-on therapy is effective and safe, with outcomes similar to those of alteplase. The risk of symptomatic intracerebral hemorrhage is low.
Acute Ischemic Stroke (AIS)
Safety And Hazards
Argatroban infusion may be an effective and safe therapeutic option to improve functional outcomes of stroke patients . It did not increase the risk of symptomatic intracerebral hemorrhage, asymptomatic intracranial hemorrhage, gastrointestinal bleeding, major systemic hemorrhage, and mortality, except minor systemic hemorrhage .
Direcciones Futuras
Argatroban has proven efficacy and safety for prophylaxis and treatment of patients with thrombosis associated with heparin-induced thrombocytopenia (HIT), and for percutaneous coronary intervention in HIT and non-HIT patients . Pilot studies suggest that further investigations to establish the use of argatroban in ischemic stroke, acute coronary syndrome, hemodialysis, blood oxygenation, off-pump cardiac surgery and other clinical indications are warranted .
Propiedades
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-MXSMSXNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21S-Argatroban | |
CAS RN |
121785-72-6 | |
| Record name | 21S-Argatroban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121785-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGATROBAN ANHYDROUS, (21S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 21S-Argatroban and how does its chirality influence this?
A1: 21S-Argatroban is a potent and highly selective inhibitor of thrombin, a key enzyme in the coagulation cascade. [] While the exact mechanism is not discussed in the provided papers, Argatroban is known to bind directly to the active site of thrombin, preventing the cleavage of fibrinogen to fibrin and thus inhibiting clot formation. The chirality at the 21st carbon atom is crucial for its activity. [, ] The (21R) and (21S) diastereomers of Argatroban exhibit different pharmacological profiles, with the (21R)-isomer being significantly less potent. []
Q2: How can researchers differentiate between the (21R) and (21S) diastereomers of Argatroban?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing the (21R) and (21S) diastereomers of Argatroban. The complete 1H and 13C NMR assignments for both diastereomers have been reported, revealing distinct chemical shifts that allow for their identification and quantification. [] This is particularly useful for determining the diastereomeric composition of synthesized Argatroban.
Q3: How can the 1,2,3,4-tetrahydroquinoline moiety be incorporated into the synthesis of Argatroban enantiomers?
A3: Research has demonstrated the chemoenzymatic synthesis of enantiomerically pure (3R) and (3S)-methyl-1,2,3,4-tetrahydroquinoline. [] These compounds serve as valuable chiral synthons for preparing diastereomerically pure (21R)- and (21S)-Argatroban and their analogs. This approach allows for controlled synthesis of the desired Argatroban diastereomer, which is crucial given their different pharmacological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



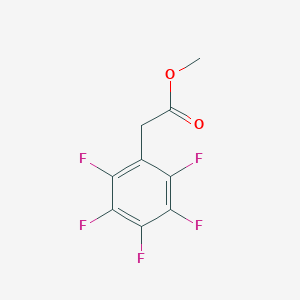
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
